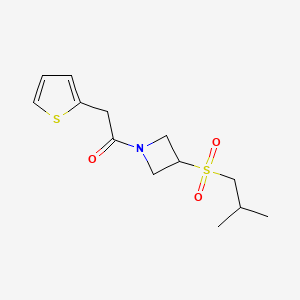
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as IBT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the potential therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer properties. These effects are thought to be due to the modulation of various signaling pathways in the body, including the endocannabinoid system and the cholinergic system.
実験室実験の利点と制限
One of the primary advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone for lab experiments is its ability to modulate various biological processes. This makes it a valuable tool for studying pain and inflammation, as well as neurological disorders. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for certain research applications.
将来の方向性
There are many potential future directions for research on 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone. One area of interest is in the development of new therapeutic agents for the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential lead compound for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Further research in these areas may lead to the development of new treatments for these conditions.
合成法
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone involves several steps, including the reaction of 2-acetylthiophene with isobutylsulfonyl azide to form 2-(isobutylsulfonyl)thiophene. This intermediate is then reacted with ethylmagnesium bromide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has been used extensively in scientific research due to its ability to modulate various biological processes. One of the primary applications of this compound is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammatory conditions. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10(2)9-19(16,17)12-7-14(8-12)13(15)6-11-4-3-5-18-11/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJIMTFLTQKGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)

![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)
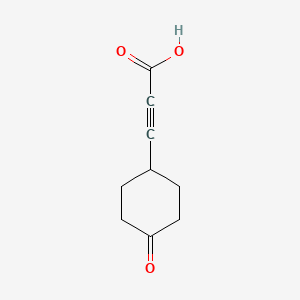
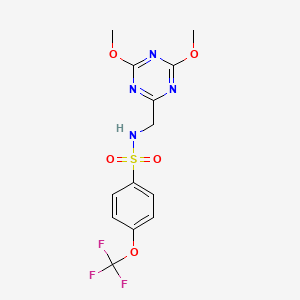

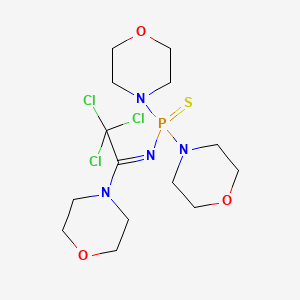
![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)

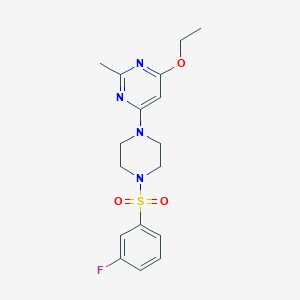

![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)
